molecular formula C32H36N2O13 B557378 Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH CAS No. 160067-63-0

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Cat. No. B557378
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-ILRBKQRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is a synthetic glycopeptide that has been used in a variety of scientific research applications. It is a peptide composed of an Fmoc-L-serine, an A-D-GlcNAc (acetic acid) and an OH group. The Fmoc-L-serine is the amino acid side chain and the A-D-GlcNAc (acetic acid) is a sugar molecule that is attached to the peptide. The OH group is a hydroxyl group that is present in the peptide. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has been used in a variety of scientific research applications such as biochemical and physiological studies.

Scientific Research Applications

  • Solid-Phase O-Glycosylation for Glycopeptide Synthesis : A study demonstrated an efficient synthesis method for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, used in direct solid-phase O-glycosylation of a human α-A crystallin-derived peptide, showing nearly quantitative glycosylation yield (Ryan, Koh, Lohning, & Rudrawar, 2017).

  • Synthesis of Glycosylated Amino Acids for Biomedical Research : Another research focused on the preparation of Fmoc-protected beta(3)hSerine, which was O-linked to N-acetylgalactosamine and N-acetylglucosamine derivatives. This process aids in the creation of functionalized foldamers for diverse applications in biomedical research (Norgren, Norberg, & Arvidsson, 2007).

  • Use in Synthesis of O-GlcNAc Glycopeptides : Research on the application of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides from RNA-polymerase II and mammalian neurofilaments was reported. This study contributes significantly to the understanding of O-GlcNAc modification in proteins (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

  • Selective De-O-acetylation Studies : Research on selective de-O-acetylation of Fmoc-Asn(Ac3GlcNAc)-OH under ultrasound sonication conditions was conducted, highlighting a methodology with significant implications in glycopeptide synthesis (Sun, 2015).

  • Synthesis of Fluorescently Labelled Glycopeptides : A study described the microwave-assisted automated Fmoc solid-phase synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes for cancer vaccine development (Lee, Harris, Kowalczyk, Dunbar, & Brimble, 2010).

properties

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-ILRBKQRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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